N-(3-iodopyridin-4-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 262.05 g/mol. This compound is notable for its diverse biological and physical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. It is primarily used as an intermediate in the synthesis of more complex organic molecules and has potential applications in drug development due to its ability to interact with various biological targets.
The synthesis of N-(3-iodopyridin-4-yl)acetamide typically involves two main steps: iodination of pyridine derivatives followed by acetamidation. A common method includes the reaction of 3-iodopyridine with acetic anhydride in the presence of a base such as pyridine or triethylamine. This process allows for the introduction of the acetamide group onto the iodinated pyridine.
N-(3-iodopyridin-4-yl)acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of N-(3-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets within biological systems. The iodine atom and acetamide group contribute to its reactivity and binding affinity with enzymes and receptors. This interaction may lead to inhibition or modulation of enzyme activities, resulting in various biological responses.
Research suggests that this compound may affect pathways related to oxidative stress and signal transduction, although further studies are needed to fully elucidate its mechanisms.
N-(3-iodopyridin-4-yl)acetamide is typically presented as a crystalline solid. Its melting point, solubility, and other physical characteristics are essential for determining its handling and application in laboratory settings.
This compound exhibits notable stability under standard laboratory conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its reactivity profile is influenced by the presence of the iodine atom, which enhances its electrophilic character compared to non-halogenated analogs.
N-(3-iodopyridin-4-yl)acetamide has several applications in scientific research:
Pyridinylacetamide derivatives represent a pharmaceutically significant class of nitrogen-containing heterocycles, characterized by their versatile chemical reactivity and broad biological applicability. These compounds serve as critical building blocks in medicinal chemistry, leveraging the unique electronic properties of the pyridine ring. Among these derivatives, N-(3-iodopyridin-4-yl)acetamide (CAS: 211029-68-4) has emerged as a structurally distinctive scaffold due to the strategic positioning of its iodine atom at the C3 position and the acetamide group at the C4 position. This spatial arrangement creates a synergistic electronic environment where the electron-withdrawing acetamide group ortho to the halogen enhances the reactivity of the carbon-iodine bond toward metal-catalyzed cross-coupling reactions. The compound's molecular weight of 262.05 g/mol and commercial availability with typical purity ≥97% further facilitate its utility in synthetic workflows [2] [3] [9].
Halogenated pyridines have played transformative roles in drug development since the early 20th century, serving as foundational scaffolds for numerous therapeutic agents. The historical significance of these structures is exemplified by sulfapyridine (the first antibacterial sulfonamide drug) and the antitubercular agent isoniazid. The incorporation of halogens—particularly iodine—into pyridine systems confers several advantages: 1) Enhanced chemical stability compared to bromo or chloro analogues under physiological conditions; 2) Superior leaving group capability in nucleophilic substitution reactions; and 3) Exceptional suitability for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) due to favorable kinetic parameters in oxidative addition steps [5].
The C3-iodo substitution pattern in pyridines holds specific strategic value. Unlike C2 or C4 halogenated isomers, C3-halogenated pyridines exhibit reduced susceptibility to direct nucleophilic displacement due to decreased electron deficiency at this position, thereby allowing selective functionalization via metal-catalyzed pathways. This electronic modulation enables medicinal chemists to employ late-stage diversification strategies, where the iodine atom serves as a synthetic handle for introducing complex pharmacophores after establishing the core molecular architecture. The acetamide group adjacent to the halogen further enhances this versatility by participating in hydrogen bonding interactions during target binding or influencing the compound's physicochemical properties [8].
N-(3-Iodopyridin-4-yl)acetamide functions as a multifunctional linchpin in synthetic organic chemistry, enabling access to structurally complex molecules through three primary reaction pathways:
Table 1: Commercial Specifications and Availability of N-(3-Iodopyridin-4-yl)acetamide
CAS Number | Purity | Packaging | Price (€) | Supplier |
---|---|---|---|---|
211029-68-4 | 97% | 100 mg | 32.00 | CymitQuimica |
211029-68-4 | 97% | 250 mg | 36.00 | CymitQuimica |
211029-68-4 | 97% | 1 g | 83.00 | CymitQuimica |
211029-68-4 | 97% | 5 g | 348.00 | CymitQuimica |
211029-68-4 | 97% | 1 g | 70.40 | SciSupplies |
The commercial availability of this compound across multiple gram scales facilitates rapid access for drug discovery programs, though the significant price increase observed at larger scales (€83/g at 1g vs. €61.56/g at 5g) reflects synthetic challenges in iodination and purification. The compound's stability under standard storage conditions (room temperature, protected from light) ensures consistent performance in synthetic applications [2] [3] [9].
Patent literature demonstrates this intermediate's strategic implementation. In patent AU2010221493C1, N-(3-iodopyridin-4-yl)acetamide derivatives serve as precursors to Wnt signaling modulators for oncology applications, where the iodine atom is displaced by heterocyclic amines to generate bioactive molecules targeting aberrant Wnt pathway activity in colorectal and breast cancers. Similarly, US20110039893A1 employs this scaffold in synthesizing GSK-3β inhibitors for neurodegenerative diseases and diabetes, leveraging the acetamide group for hydrogen bonding interactions within the ATP-binding pocket while modifying the iodine position to optimize steric complementarity [6] [10].
Contemporary research on N-(3-iodopyridin-4-yl)acetamide focuses on addressing three critical challenges in medicinal chemistry:
Table 2: Research Applications of N-(3-Iodopyridin-4-yl)acetamide Derivatives
Therapeutic Area | Target | Structural Modification | Biological Outcome | Citation |
---|---|---|---|---|
Neurodegeneration | BACE1 | Suzuki coupling with isophthalic acid derivatives | Enhanced transition-state mimicry | [5] |
Organophosphate antidotes | hAChE | Bis-quaternization with isonicotinamide linkers | 47% reactivation of VX-inhibited hAChE | [7] |
Oncology | Wnt signaling | Nucleophilic displacement with aminopyrazines | Reduced TCF/β-catenin transcriptional activity | [6] |
Diabetes/Neurodegeneration | GSK-3β | Sonogashira coupling followed by deprotection | IC₅₀ = 120 nM; improved neural stem cell differentiation | [10] |
Despite these advances, significant unmet needs persist: 1) Limited exploration of the compound's potential in synthesizing PET radioligands via isotopic exchange (e.g., replacing iodine with I-124); 2) Underexploited applications in metal-organic frameworks (MOFs) for catalytic purposes; and 3) Insufficient structure-activity relationship (SAR) studies on acetamide bioisosteres to enhance metabolic stability. Future research should prioritize sp³-rich modifications at the acetamide nitrogen to improve three-dimensional complexity and develop asymmetric catalytic methods for chiral derivatization [5] [8].
Synthesis of Acetylcholinesterase Reactivators
"A series of isonicotinamide derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide were synthesized from N-(3-iodopyridin-4-yl)acetamide precursors, showing enhanced reactivation kinetics against sarin-inhibited hAChE due to dual-site binding interactions." [7]
The integration of computational chemistry and machine learning approaches for predicting coupling efficiencies and biological activities of derivatives represents a promising frontier. Such methodologies could accelerate the optimization of this scaffold for underexplored targets, including protein-protein interaction disruptors and allosteric kinase modulators, ultimately bridging the gap between versatile synthetic utility and targeted biological activity [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1